molecular formula C22H20ClN3 B5563937 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline

Cat. No.: B5563937
M. Wt: 361.9 g/mol
InChI Key: KMDQKUDABRARQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-tert-Butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a pyrazole ring bearing a tert-butyl group at C3 and a 4-chlorophenyl group at C3. This compound is structurally related to ligands used in Ru(II) complexes, where pyrazole orientation (1H- vs. 3H-) affects steric hindrance and complex stability . Its synthesis likely involves nucleophilic substitution or cyclization strategies, analogous to methods described for pyrazole-quinoline hybrids .

Properties

IUPAC Name

8-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-22(2,3)20-14-19(15-9-11-17(23)12-10-15)26(25-20)18-8-4-6-16-7-5-13-24-21(16)18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQKUDABRARQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole intermediate.

    Coupling with quinoline: The pyrazole intermediate is then coupled with 8-bromoquinoline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinoline or pyrazole rings.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinoline or pyrazole rings.

Scientific Research Applications

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyrazole rings can bind to active sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Steric Effects

Key structural analogues include:

  • 8-(3-Pyrazolyl)-quinoline (Q3PzH): Lacks the tert-butyl and 4-chlorophenyl groups, reducing steric hindrance and enabling homoleptic Ru(II) complex formation (e.g., [Ru(Q3PzH)₃]²⁺) .
  • 8-(1-Pyrazolyl)-quinoline (Q1Pz): Pyrazole orientation shifts from 3H- to 1H-, altering ligand geometry and metal coordination modes .
  • 7-Chloro-4-(3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl)quinoline (9e): Shares the 4-chlorophenyl substituent but includes a dichloromethyl group and nitro functionality, enhancing antimalarial activity (EC₅₀ = 0.2 µM) .

Electronic Properties

Electronic absorption spectra of pyrazole-quinoline hybrids are dominated by π→π* transitions (310–350 nm) and charge-transfer bands (360–380 nm) . Substituent effects include:

  • 4-Chlorophenyl vs. 4-Methoxyphenyl : Chloro groups increase electron affinity and red-shift absorption maxima compared to electron-donating methoxy groups. For example, 6d (4-methoxyphenyl) exhibits λₘₐₓ at 340 nm with high intensity, whereas chloro-substituted analogues show broader absorption .
  • Fluoro vs. Chloro: Chloro substituents enhance π–π* transition intensity more effectively than fluoro, as seen in styrylquinoline derivatives .

Crystallographic and Computational Insights

  • Crystallography: Pyrazole-quinoline derivatives often form stable crystals amenable to X-ray analysis, as seen in structures like (4-chlorophenyl)(3-ferrocenyl-5-CF₃-1H-pyrazol-1-yl)methanone .
  • Computational Analysis : Tools like Multiwfn enable electron density topology analysis, critical for understanding charge transfer in such hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.